N-(1-adamantyl)-4-iodobenzenesulfonamide
Description
N-(1-adamantyl)-4-iodobenzenesulfonamide is a sulfonamide derivative characterized by a 1-adamantyl group attached to the sulfonamide nitrogen and an iodine substituent at the para position of the benzene ring. This compound is of interest in medicinal chemistry due to the pharmacological relevance of adamantane derivatives in antiviral, antibacterial, and central nervous system (CNS) applications .
Properties
Molecular Formula |
C16H20INO2S |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
N-(1-adamantyl)-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C16H20INO2S/c17-14-1-3-15(4-2-14)21(19,20)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,18H,5-10H2 |
InChI Key |
HEKSCVPXFVLSQY-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)I |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues of 4-Iodobenzenesulfonamide Derivatives
The table below compares N-(1-adamantyl)-4-iodobenzenesulfonamide with structurally related sulfonamides, focusing on substituent variations and their hypothesized impacts:
Key Observations:
Adamantyl vs. In contrast, N-[4-(2-aminoethyl)phenyl]-4-iodobenzenesulfonamide () contains a flexible aminoethyl group, which may improve water solubility and enable hydrogen bonding, making it suitable for targeting peripheral enzymes or receptors .
Electrophilic Reactivity: The iodine substituent in all compounds allows for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura). However, the electron-withdrawing nature of sulfonamide may reduce iodine’s reactivity compared to non-sulfonamide aryl iodides.
Biological Activity: Adamantyl derivatives are associated with antimicrobial and hypoglycemic activities (), while aminoethyl or hydroxymethyl analogs () may prioritize solubility for systemic applications . N-[4-(Dimethylamino)phenyl]-4-iodobenzenesulfonamide () features an electron-donating dimethylamino group, which could modulate receptor binding affinity through resonance effects .
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